molecular formula C15H18FN5O2S2 B2979164 N,N-diethyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 886937-02-6

N,N-diethyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2979164
CAS No.: 886937-02-6
M. Wt: 383.46
InChI Key: YICLVIGOVMZYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research, particularly for the development of kinase-targeted therapies. Its molecular architecture, featuring a 1,3,4-thiadiazole core functionalized with a urea linkage and a sulfanylacetamide side chain, is a privileged scaffold known to exhibit potent inhibitory activity against various protein kinases. This compound is primarily investigated for its potential as a multi-kinase inhibitor, with research indicating its ability to interfere with key signaling pathways that drive cellular proliferation and survival. The presence of the 4-fluorophenyl urea moiety is a critical pharmacophore for achieving high-affinity binding to the ATP-binding site of specific kinase targets, such as those in the tyrosine kinase family. Researchers utilize this compound as a key chemical tool to probe the complex dynamics of kinase signaling networks in cellular models of oncology and inflammatory diseases. Its mechanism of action involves competitive inhibition at the kinase domain, leading to the suppression of downstream phosphorylation events and ultimately inducing apoptosis or cell cycle arrest in malignant cells. Ongoing preclinical studies focus on elucidating its full inhibitory profile and optimizing its selectivity to develop novel therapeutic candidates for resistant cancers. This reagent is intended for use in high-throughput screening assays, enzyme kinetics studies, and structure-activity relationship (SAR) analyses to further the understanding of kinase function and inhibition.

Properties

IUPAC Name

N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O2S2/c1-3-21(4-2)12(22)9-24-15-20-19-14(25-15)18-13(23)17-11-7-5-10(16)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICLVIGOVMZYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole core. This can be achieved through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The introduction of the 4-fluorophenyl group is usually accomplished via nucleophilic substitution reactions. The final step involves the acylation of the thiadiazole derivative with N,N-diethylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interfere with the replication of viruses or the proliferation of cancer cells by targeting key proteins involved in these processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to structurally analogous derivatives with modifications to the aryl, sulfanyl, or acetamide groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Aryl Group (R₁) Sulfanyl Substituent (R₂) Acetamide Substitution Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-Fluorophenyl Thiadiazol-2-yl N,N-diethyl 440.48* Enhanced solubility, potential CNS activity
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 4-Methylphenyl Thiadiazol-2-yl 4-Nitrophenyl 444.48 Higher lipophilicity; nitro group enhances reactivity
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide 4-Chlorophenoxy 4-Trifluoromethylbenzyl None 452.84 Increased electron-withdrawing effects; antimicrobial
N-(4-Acetamidophenyl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide None Benzyl 4-Acetamidophenyl 429.52 Improved membrane permeability; moderate antifungal
2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives Trifluoromethyl None Phenyl ~350–400 Apoptosis induction via caspase activation
Crystallographic and Conformational Insights
  • The 4-fluorophenyl analog in crystallizes in a monoclinic system (space group P21/c), with a planar thiadiazole ring facilitating π-π stacking. This contrasts with the 4-methoxybenzyl derivative (), where methoxy groups introduce steric hindrance, reducing stacking efficiency.
  • SHELX and ORTEP software () were critical in resolving these structures, highlighting conformational stability imparted by fluorine.

Biological Activity

N,N-Diethyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl group may enhance the compound's lipophilicity and biological efficacy.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Component Description
IUPAC Name This compound
CAS Number 886937-02-6
Molecular Formula C14H18F N5O2S2
Molecular Weight 353.45 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Studies have shown that compounds with thiadiazole structures can induce apoptosis in cancer cells. For instance, a related thiadiazole derivative demonstrated significant cytotoxic effects against human cancer cell lines such as A431 and PC3 .
    • The mechanism involves the modulation of apoptotic pathways, evidenced by the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
  • Antimicrobial Properties :
    • Thiadiazole derivatives have been explored for their antimicrobial activity against various pathogens. The incorporation of the fluorophenyl group may enhance their efficacy against resistant strains of bacteria and fungi .
    • Specific studies have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria .
  • Mechanism of Action :
    • The biological activity is often attributed to the compound's ability to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The thiadiazole ring may play a crucial role in binding interactions that lead to biological effects .

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Thiadiazole Derivatives in Cancer Treatment :
    • A series of 2-acetamide derivatives containing a thiadiazole moiety were synthesized and evaluated for their antiproliferative effects on cancer cell lines. Notably, one compound exhibited IC50 values in low micromolar ranges against A431 cells .
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that compounds with thiadiazole frameworks showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating infections caused by resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.